3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one;hydrochloride
Description
3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one hydrochloride is a synthetic cathinone derivative with the molecular formula C₁₅H₁₈ClNO and a molecular weight of 263.76 g/mol (CAS: 5409-58-5). It is a white to off-white crystalline powder soluble in polar solvents like methanol. This compound is primarily used as a key intermediate in synthesizing Bedaquiline, a critical antibiotic for multidrug-resistant tuberculosis . Its structure features a 3-methylphenyl aromatic ring and a dimethylamino group separated by a propan-1-one backbone, which contributes to its physicochemical and pharmacological properties.
Properties
CAS No. |
84498-31-7 |
|---|---|
Molecular Formula |
C12H18ClNO |
Molecular Weight |
227.73 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(3-methylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-10-5-4-6-11(9-10)12(14)7-8-13(2)3;/h4-6,9H,7-8H2,1-3H3;1H |
InChI Key |
BGAKFOFDUWWCOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCN(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one Hydrochloride
General Synthetic Strategy
The synthesis of 3-(dimethylamino)-1-(3-methylphenyl)propan-1-one hydrochloride typically follows a multi-step process:
- Formation of the nitropropanol intermediate via condensation of the corresponding arylacetaldehyde with nitromethane.
- Reduction of the nitro group to the amino group.
- Dimethylation of the primary amine to yield the dimethylamino derivative.
- Formation of the hydrochloride salt for stability and isolation.
This approach is consistent with the preparation of related β-aminoketones and their salts described in patent literature and peer-reviewed articles.
Stepwise Preparation Details
Formation of 3-Nitro-1-(3-methylphenyl)propan-1-one Intermediate
- Reactants : 3-methylphenylacetaldehyde and nitromethane.
- Catalyst/Base : Alkali metal hydroxide, preferably potassium hydroxide.
- Solvent : Lower alkanols such as ethanol or methanol.
- Conditions : The reaction is initiated at low temperature (-10°C) and allowed to proceed at ambient temperature (18–28°C).
- Outcome : Formation of the 3-nitro-1-(3-methylphenyl)propan-1-one intermediate with good yields.
This step is based on the condensation reaction of aldehydes with nitromethane under basic conditions, a well-established method for β-nitroketone synthesis.
Reduction and Dimethylation to 3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one
- Catalyst : Raney nickel.
- Reducing Agent : Hydrogen gas under elevated pressure (100–400 psi), optimally around 250 psi.
- Solvent : Aqueous lower alkanols, typically ethanol.
- Temperature : Ambient to 40°C.
- Dimethylation : Can be performed simultaneously during hydrogenation by including formaldehyde (formalin) or sequentially after reduction using formic acid and formaldehyde at reflux.
- Salt Formation : Addition of hydrochloric acid or acetic acid during or after reaction to form the hydrochloride salt.
This combined reduction and methylation step efficiently converts the nitro intermediate to the dimethylamino ketone hydrochloride salt, with the possibility of conducting both steps in one pot to improve yield and simplify processing.
Alternative Synthetic Routes
Research literature also describes metal-free reductive amination methods for β-aminoketones, which can be adapted to synthesize 3-(dimethylamino)-1-(3-methylphenyl)propan-1-one. These methods involve:
- Reductive amination of the corresponding aryl ketone with dimethylamine under mild conditions.
- Use of non-metal catalysts or organocatalysts.
- Purification by column chromatography.
Such methods have been reported to give high yields (up to 85–88%) and good purity, with detailed NMR and mass spectrometry characterization confirming product identity.
Comparative Data Table of Preparation Parameters and Outcomes
| Step | Conditions/Parameters | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Nitropropanol formation | 3-methylphenylacetaldehyde + nitromethane; KOH; EtOH; -10°C to 25°C | 70–80 | >95 | Base-catalyzed Henry reaction; temperature control critical for selectivity |
| Reduction + Dimethylation | Raney Ni; H2 (250 psi); EtOH; 20–40°C; formaldehyde | 65–75 | 96–98 | One-pot hydrogenation and methylation; acid addition for salt formation |
| Alternative reductive amination | Metal-free; MeOH/DCM solvent; room temp; column chromatography purification | 85–88 | >95 | Mild conditions; avoids metal catalysts; suitable for scale-up |
Analytical and Characterization Data
The final product, 3-(dimethylamino)-1-(3-methylphenyl)propan-1-one hydrochloride, is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Distinct aromatic proton signals, methylene triplets, and singlets for dimethylamino groups.
- Mass Spectrometry (HRMS) : Molecular ion peak consistent with the protonated molecular ion.
- Melting Point : Typically reported in the range consistent with hydrochloride salt forms.
- Polymorphism : Different polymorphic forms can be obtained by recrystallization from ethanol/toluene mixtures, affecting storage stability.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group may interact with receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights structural analogs of the target compound, emphasizing substituent variations and their implications:
Key Comparative Analysis
Aryl Substituent Effects :
- Electron-Withdrawing Groups (e.g., 4-trifluoromethylphenyl) : The -CF₃ group in the American Elements analog (CAS: 634924-02-0) increases electronegativity, reducing basicity and altering receptor-binding profiles .
- Heteroaromatic Rings (e.g., thiophen-2-yl) : The sulfur atom in the thiophene derivative () introduces π-π stacking interactions distinct from phenyl-based analogs, affecting metabolic stability and solubility .
Amino Group Modifications :
- Dimethylamino vs. Ethylamino/Primary Amino: The dimethylamino group in the target compound provides stronger electron-donating effects and tertiary amine stability compared to the primary amine in 2-amino-1-(3-chlorophenyl)propan-1-one hydrochloride (). Ethylamino groups () may offer intermediate steric and electronic properties.
- Piperidinyl Substituents (Tolperisone analogs) : Piperidine rings introduce conformational rigidity, influencing muscle relaxant activity via calcium channel modulation .
Research Findings and Data Trends
- Hydrogen-Bonding Interactions: The ethylamino analog (Compound 4, ) exhibits specific hydrogen-bond geometries (N-H⋯O distances: ~2.0 Å), which differ from the dimethylamino group’s inability to form such bonds. This impacts crystallization behavior and dissolution rates .
- Biological Activity : ALDH inhibitors like Aldi-2 (IC₅₀ values in the µM range) suggest that electron-withdrawing aryl substituents enhance inhibitory potency compared to alkyl-substituted analogs .
- Thermal Stability: The target compound’s melting point (~263 g/mol) is higher than primary amine analogs (e.g., 172–174°C for 1-(4-chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride, ), reflecting stronger ionic interactions in the hydrochloride salt form .
Biological Activity
3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one;hydrochloride, commonly referred to as 3-MMC (3-Methylmethcathinone), is a synthetic compound classified within the cathinone family. Its structure and biological activity have garnered attention in pharmacological research, particularly concerning its psychostimulant effects and potential therapeutic applications.
Chemical Structure and Properties
The compound features a dimethylamino group connected to a propanone backbone, with a methyl-substituted phenyl ring. This configuration contributes to its interaction with various neurotransmitter systems.
Research indicates that 3-MMC primarily acts as a monoamine transporter inhibitor , affecting dopamine, norepinephrine, and serotonin levels. Specifically, it demonstrates:
- Inhibition of neurotransmitter uptake : Studies show that 3-MMC inhibits the uptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT), with a notable selectivity for catecholamines over serotonin, resulting in a DAT:SERT ratio of approximately 10 .
- Induction of monoamine release : The compound promotes the release of monoamines in a transporter-mediated manner, contributing to its stimulant effects .
Pharmacological Effects
The pharmacological profile of 3-MMC includes:
- Psychostimulant effects : Users report increased energy, euphoria, and enhanced sociability, similar to other stimulants like methamphetamine.
- Anxiolytic activity : Animal studies indicate that 3-MMC can produce anxiolytic-like effects at specific dosages .
- Conditioned place preference : In behavioral studies, 3-MMC has been shown to induce conditioned place preference in rodents, suggesting potential for abuse similar to other psychostimulants .
Case Studies and Research Findings
Several studies have evaluated the biological activity of 3-MMC:
- In Vitro Studies :
- Animal Models :
Toxicology and Safety Profile
While the stimulant effects of 3-MMC are notable, concerns regarding its safety profile have emerged:
- Potential for abuse : The stimulant properties and conditioned place preference observed in animal studies raise concerns about its potential for recreational use and dependence.
- Adverse effects : Users have reported side effects such as increased heart rate, anxiety, and potential neurotoxicity associated with prolonged use .
Comparative Analysis with Related Compounds
To better understand the biological activity of 3-MMC, it is useful to compare it with structurally related compounds:
| Compound | Mechanism of Action | Key Effects | Abuse Potential |
|---|---|---|---|
| 3-MMC | Monoamine transporter inhibitor | Stimulant effects, anxiolysis | High |
| Mephedrone | Monoamine transporter inhibitor | Euphoria, increased sociability | High |
| Methamphetamine | Monoamine releaser & inhibitor | Intense euphoria, increased energy | Very High |
Q & A
Basic Research Questions
Q. What are the recommended synthesis and purification methods for 3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one hydrochloride?
- Methodology :
- Step 1 : Condensation of 3-methylacetophenone with dimethylamine under reductive amination conditions (e.g., using sodium cyanoborohydride in methanol at 50°C for 12 hours) .
- Step 2 : Hydrochloride salt formation by treating the free base with hydrochloric acid in anhydrous ethanol, followed by recrystallization to enhance purity .
- Key Reagents : Sodium cyanoborohydride (reducing agent), HCl (for salt formation).
- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) or vacuum distillation to isolate the hydrochloride salt .
Q. How is this compound characterized to confirm its structural identity and purity?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to verify the dimethylamino group (δ 2.2–2.5 ppm for N–CH) and aromatic protons (δ 7.0–7.5 ppm) .
- Mass Spectrometry : ESI-MS to confirm molecular weight ([M+H] expected at m/z 236.1 for the free base) .
- X-ray Crystallography : For definitive structural confirmation, refine data using programs like SHELXL to resolve bond angles and stereochemistry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE Requirements : Use nitrile gloves, lab coats, and respiratory protection (FFP2 masks) to avoid inhalation of fine particles .
- First Aid Measures : In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, use saline solution and seek medical attention .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data for this compound?
- Approach :
- Dose-Response Studies : Compare IC values across multiple assays (e.g., receptor binding vs. functional cAMP assays) to identify assay-specific artifacts .
- Metabolic Stability Tests : Use liver microsomes to assess whether discrepancies arise from rapid metabolism in certain models .
- Data Normalization : Include positive controls (e.g., bupropion hydrochloride) to calibrate inter-study variability .
Q. What advanced analytical methods are used for impurity profiling in pharmaceutical-grade samples?
- Chromatographic Methods :
| Parameter | Conditions | Reference |
|---|---|---|
| Column | C18 reverse-phase (5 µm, 250 × 4.6 mm) | |
| Mobile Phase | Acetonitrile/0.1% trifluoroacetic acid (70:30) | |
| Detection | UV at 254 nm |
- Quantitative Limits : Impurities (e.g., Tolperisone analogs) detectable at 0.1% w/w using HPLC-MS/MS .
Q. How can crystallographic data refine the understanding of this compound’s stereochemistry?
- Procedure :
- Grow single crystals via slow evaporation in ethanol/water (1:1).
- Collect diffraction data using a synchrotron source (λ = 0.71073 Å).
- Refine with SHELXL, focusing on the dimethylamino group’s torsion angles to resolve enantiomeric preferences .
Q. What strategies are effective for comparative pharmacokinetic studies with structurally similar compounds?
- In Vivo Models : Administer equimolar doses in rodents and measure plasma concentrations via LC-MS/MS at 0, 1, 3, 6, and 12 hours .
- Parameters : Compare AUC (Area Under Curve), C, and half-life (t) against analogs like 3-chloropropiophenone derivatives .
- Metabolite Identification : Use high-resolution MS to track N-demethylation and hydroxylation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
